Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

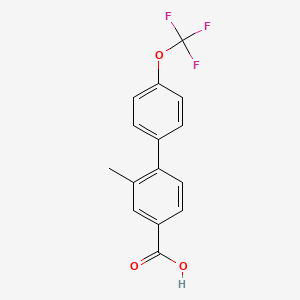

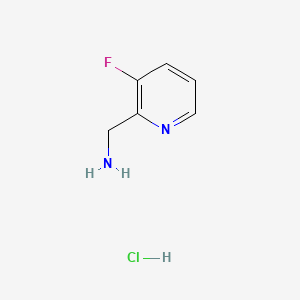

Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride is a research chemical . Its molecular formula is C8H13ClN2O2. The parent compound, Ethyl 3,5-dimethylpyrazole-4-carboxylate, has a molecular formula of C8H12N2O2 .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole . In another example, 3-substituted ethyl pyrazole-5-sulfonylacetate derivatives were synthesized by the reaction of 3-substituted ethyl 5-bromo-N-methyl-pyrazole-4-carboxylates with ethyl bromoacetate and sodium sulfide in DMF .Molecular Structure Analysis

The molecular structure of Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride consists of a pyrazole ring, which is a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms .Chemical Reactions Analysis

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They exhibit tautomerism, which may influence their reactivity .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride is 204.654. The parent compound, Ethyl 3,5-dimethylpyrazole-4-carboxylate, has a molecular weight of 168.19 g/mol .Scientific Research Applications

Organic Synthesis

Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride: is a valuable building block in organic synthesis. It’s used to construct more complex heterocyclic systems that are prevalent in pharmaceutical compounds. The pyrazole ring, in particular, is a common motif in many drug molecules due to its stability and ability to engage in hydrogen bonding .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of various bioactive molecules. Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and antipyretic activities. The modification of the pyrazole ring can lead to significant changes in biological activity .

Agricultural Chemistry

The pyrazole derivatives synthesized from Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride are also investigated for their use in agricultural chemistry. They can be used to develop new pesticides and herbicides, offering a way to control pests and weeds more effectively .

Material Science

In material science, the pyrazole ring can be incorporated into polymers and other materials to enhance their properties. For example, it can improve thermal stability and mechanical strength, making materials more durable and suitable for high-performance applications .

Analytical Chemistry

This compound is used in analytical chemistry as a reagent for the detection and quantification of various substances. Its derivatives can act as chromophoric or fluorophoric groups in the development of new sensors and assays .

Catalysis

Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride: can be used to synthesize ligands for catalysis. These ligands can then be employed in various catalytic reactions, including cross-coupling reactions that are fundamental in the synthesis of complex organic molecules .

Environmental Science

Derivatives of this compound are studied for their potential use in environmental science, particularly in the removal of pollutants. They can be part of the formulation of advanced materials used in water treatment and air purification systems .

Photovoltaic Applications

Lastly, the pyrazole derivatives are being researched for their application in photovoltaic devices. They can be used in the design of organic solar cells, contributing to the development of renewable energy technologies .

Safety and Hazards

properties

IUPAC Name |

ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-4-12-8(11)7-5(2)9-10-6(7)3;/h4H2,1-3H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGZCHFHAGNIRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride | |

CAS RN |

1305320-57-3 |

Source

|

| Record name | 1H-Pyrazole-4-carboxylic acid, 3,5-dimethyl-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305320-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B596768.png)

![2-Bromo-7-chlorothiazolo[5,4-c]pyridine](/img/structure/B596771.png)